2-Methoxycarbonyl-3-fluorophenylboronic acid
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Overview
Description
Synthesis Analysis
The synthesis of complex organic structures often involves the use of boronic acids as key intermediates due to their versatility in coupling reactions. For instance, palladium-catalyzed cascade reactions allow for the construction of benzofuro[2,3-c]pyridine skeletons with high selectivity, utilizing similar compounds (Xiong et al., 2019). Moreover, cobalt-catalyzed annulation of o-methoxycarbonylphenylboronic acid with alkynes has been demonstrated to yield 2,3-disubstituted indenones, showcasing the compound's utility in synthesizing indenone derivatives with excellent regioselectivities (Ueda et al., 2016).
Molecular Structure Analysis
The molecular structure of related boronic acids and their derivatives can undergo tautomeric rearrangements, influencing their reactivity and stability. Such transformations have been observed with functionalized 2-formylphenylboronic acids forming 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles, as evidenced by X-ray analyses and variable-temperature NMR spectroscopy (Luliński et al., 2007).
Chemical Reactions and Properties
2-Methoxycarbonyl-3-fluorophenylboronic acid, like its analogs, can participate in a variety of chemical reactions, including palladium-catalyzed, copper(I)-promoted methoxycarbonylation, offering a method for esterification with a wide range of substituents being tolerated (Cao et al., 2020). Such reactions underscore the compound's utility in the synthesis of esterified products, which are prevalent in pharmaceuticals and materials science.
Physical Properties Analysis
The physical properties of boronic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for their handling and application in synthesis. For example, the structural investigation of similar compounds through X-ray crystallography and spectroscopic methods can provide insights into their stability and reactivity, which are essential for their application in complex organic syntheses (Venkatesan et al., 2016).
Chemical Properties Analysis
The chemical properties of 2-Methoxycarbonyl-3-fluorophenylboronic acid, including its acidity, reactivity towards nucleophiles, and participation in coupling reactions, are foundational to its utility in organic synthesis. The compound's ability to undergo halodeboronation and serve as a precursor for further functionalization is highlighted in the synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating its versatility and reactivity in halogenation reactions (Szumigala et al., 2004).
Scientific Research Applications
While I can’t provide the detailed information you’re looking for, I can tell you that boronic acids in general are often used in Suzuki coupling reactions, a type of palladium-catalyzed cross-coupling reaction . They’re also used in the synthesis of various organic compounds, including potential inhibitors of certain enzymes .
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Suzuki Coupling Reactions
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Synthesis of Organic Compounds
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Preparation of Boronic Esters
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Synthesis of Liquid Crystalline Compounds
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Synthesis of Phenylboronic Catechol Esters
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Rhodium-Catalyzed Arylation
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Regioselective Suzuki Coupling
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Preparation of Inhibitors
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Preparation of Boronic Esters
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Synthesis of Liquid Crystalline Compounds
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Synthesis of Phenylboronic Catechol Esters
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Rhodium-Catalyzed Arylation
Safety And Hazards
The compound is classified under GHS07 for safety . It may cause skin and eye irritation, and may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection . If the compound comes into contact with the skin, it should be washed off with plenty of soap and water .
properties
IUPAC Name |
(3-fluoro-2-methoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8(11)7-5(9(12)13)3-2-4-6(7)10/h2-4,12-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMZEXVUWASNEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C(=O)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402566 |
Source
|
Record name | 2-METHOXYCARBONYL-3-FLUOROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxycarbonyl-3-fluorophenylboronic acid | |
CAS RN |
1256355-33-5 |
Source
|
Record name | 2-METHOXYCARBONYL-3-FLUOROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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